6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a chloro group, a methyl group, and a thiolan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core One common approach is the reaction of a suitable pyrimidin-4-amine derivative with chlorinating agents to introduce the chloro group at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted pyrimidin-4-amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand cellular processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
6-Chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-propyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-(thiolan-3-yl)pyrimidin-4-amine
Uniqueness: 6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group and the thiolan-3-yl moiety provides unique chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.
Properties
IUPAC Name |
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-13(7-2-3-14-5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZDWJVVRRCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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